molecular formula C12H15N5O3S3 B12488691 Ethyl 2-({2-[(5-amino-1,3,4-thiadiazol-2-yl)sulfanyl]propanoyl}amino)-4-methyl-1,3-thiazole-5-carboxylate

Ethyl 2-({2-[(5-amino-1,3,4-thiadiazol-2-yl)sulfanyl]propanoyl}amino)-4-methyl-1,3-thiazole-5-carboxylate

Cat. No.: B12488691
M. Wt: 373.5 g/mol
InChI Key: CNRUAEGURARVSI-UHFFFAOYSA-N
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Description

Ethyl 2-({2-[(5-amino-1,3,4-thiadiazol-2-yl)sulfanyl]propanoyl}amino)-4-methyl-1,3-thiazole-5-carboxylate is a complex organic compound that belongs to the class of thiadiazole derivatives Thiadiazoles are known for their diverse biological activities and are widely used in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 2-({2-[(5-amino-1,3,4-thiadiazol-2-yl)sulfanyl]propanoyl}amino)-4-methyl-1,3-thiazole-5-carboxylate typically involves multiple steps. One common method includes the reaction of 5-amino-1,3,4-thiadiazole-2-thiol with ethyl 2-bromo-4-methyl-1,3-thiazole-5-carboxylate under basic conditions. The reaction is usually carried out in an organic solvent such as ethanol or acetone, with the presence of a base like potassium carbonate to facilitate the nucleophilic substitution reaction .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity .

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-({2-[(5-amino-1,3,4-thiadiazol-2-yl)sulfanyl]propanoyl}amino)-4-methyl-1,3-thiazole-5-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiol group can yield disulfides, while reduction of the nitro group can produce amines .

Scientific Research Applications

Ethyl 2-({2-[(5-amino-1,3,4-thiadiazol-2-yl)sulfanyl]propanoyl}amino)-4-methyl-1,3-thiazole-5-carboxylate has several scientific research applications:

Mechanism of Action

The mechanism of action of Ethyl 2-({2-[(5-amino-1,3,4-thiadiazol-2-yl)sulfanyl]propanoyl}amino)-4-methyl-1,3-thiazole-5-carboxylate involves its interaction with specific molecular targets. For instance, it may inhibit enzyme activity by binding to the active site, thereby preventing substrate binding and subsequent catalytic activity. The pathways involved can vary depending on the specific biological context and target enzyme .

Comparison with Similar Compounds

Similar Compounds

  • 2-Amino-5-ethyl-1,3,4-thiadiazole
  • 2-Amino-5-phenyl-1,3,4-thiadiazole
  • 2-Amino-5-mercapto-1,3,4-thiadiazole

Uniqueness

Ethyl 2-({2-[(5-amino-1,3,4-thiadiazol-2-yl)sulfanyl]propanoyl}amino)-4-methyl-1,3-thiazole-5-carboxylate stands out due to its unique combination of functional groups, which confer distinct chemical reactivity and biological activity. This makes it a valuable compound for various applications in research and industry .

Properties

Molecular Formula

C12H15N5O3S3

Molecular Weight

373.5 g/mol

IUPAC Name

ethyl 2-[2-[(5-amino-1,3,4-thiadiazol-2-yl)sulfanyl]propanoylamino]-4-methyl-1,3-thiazole-5-carboxylate

InChI

InChI=1S/C12H15N5O3S3/c1-4-20-9(19)7-5(2)14-11(22-7)15-8(18)6(3)21-12-17-16-10(13)23-12/h6H,4H2,1-3H3,(H2,13,16)(H,14,15,18)

InChI Key

CNRUAEGURARVSI-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=C(N=C(S1)NC(=O)C(C)SC2=NN=C(S2)N)C

Origin of Product

United States

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